3-(2-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Description
3-(2-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a thieno[2,3-d]pyrimidine core in the structure contributes to its unique chemical properties and biological activities.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c1-9-10(2)20-14-13(9)15(19)18(8-17-14)7-11-5-3-4-6-12(11)16/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYUPXOEIDOZML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate under reflux conditions . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .
Industrial Production Methods
Industrial production of thienopyrimidine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated synthesis platforms can streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Substitution: Formation of substituted thienopyrimidine derivatives with various functional groups.
Scientific Research Applications
3-(2-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: Known for their potential as epidermal growth factor receptor inhibitors.
Uniqueness
3-(2-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other thienopyrimidine derivatives and contributes to its specific interactions with molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
